Cas no 93-54-9 (1-Phenyl-1-propanol)

1-Phenyl-1-propanol structure
1-Phenyl-1-propanol structure
Nombre del producto:1-Phenyl-1-propanol
Número CAS:93-54-9
MF:C9H12O
Megavatios:136.190982818604
MDL:MFCD00004564
CID:34706
PubChem ID:7147

1-Phenyl-1-propanol Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenylpropan-1-ol
    • (+/-)-alpha-Ethylbenzyl alcohol
    • (+/-)-1-Phenyl-1-propanol
    • 1-Phenyl-1-propanol
    • (±)-1-Phenyl-1-propanol
    • 1-phenylpropyl alcohol
    • Bilergon
    • Choleda
    • Ejibil
    • Felicur
    • Fenicol
    • Fepar
    • Livonal
    • rac-1-phenyl-1-propanol
    • SH261
    • Unichol
    • α-Ethylbenzyl alcohol
    • alpha-Ethylbenzyl alcohol
    • Benzyl alcohol, α-ethyl- (8CI)
    • α-Ethylbenzenemethanol (ACI)
    • (RS)-1-Phenylpropan-1-ol
    • (RS)-1-Phenylpropanol
    • (±)-α-Ethylbenzyl alcohol
    • 1-Hydroxy-1-phenylpropane
    • 1-Phenyl-1-hydroxypropane
    • 1-Phenyl-n-propanol
    • 1-Propanol, 1-phenyl-
    • Carbicol
    • Epatoxfen
    • Ethyl phenyl carbinol
    • Felitrope
    • Gallenperlen
    • NSC 25504
    • NSC 41708
    • Phenychol
    • Phenycholon
    • Phenyl ethyl carbinol
    • Phenylchol
    • Phenylcholon
    • SH 261
    • α-Hydroxypropylbenzene
    • ω-Ethylbenzyl alcohol
    • MDL: MFCD00004564
    • Renchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
    • Clave inchi: DYUQAZSOFZSPHD-UHFFFAOYSA-N
    • Sonrisas: OC(CC)C1C=CC=CC=1
    • Brn: 1906759

Atributos calculados

  • Calidad precisa: 136.08900
  • Masa isotópica única: 136.089
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 84.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Superficie del Polo topológico: 20.2A^2

Propiedades experimentales

  • Color / forma: Colorless oily liquid.
  • Denso: 0.994 g/mL at 25 °C(lit.)
  • Punto de ebullición: 212°C
  • Punto de inflamación: Fahrenheit: 194 ° f
    Celsius: 90 ° c
  • índice de refracción: n20/D 1.52(lit.)
  • Disolución: 0.62g/l
  • Coeficiente de distribución del agua: Insoluble
  • PSA: 20.23000
  • Logp: 2.13000
  • Merck: 3768
  • FEMA: 2884
  • Disolución: It is miscible with methanol, ethanol, ether, benzene and toluene and toluene. Slightly aromatic, spicy and sweet.

1-Phenyl-1-propanol Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501
  • Número de transporte de mercancías peligrosas:2810
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S23-S24/25
  • Rtecs:DO5470000
  • Señalización de mercancías peligrosas: Xn
  • Toxicidad:LD50 orally in rats: 1.6 ml/kg (Linét)
  • Términos de riesgo:R22
  • Condiciones de almacenamiento:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

1-Phenyl-1-propanol Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Phenyl-1-propanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB118529-500 g
1-Phenyl-1-propanol; 98%
93-54-9
500g
€218.00 2022-06-12
Enamine
EN300-128217-10.0g
1-phenylpropan-1-ol
93-54-9 95%
10g
$32.0 2023-05-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032694-25g
1-Phenyl-1-propanol
93-54-9 97%
25g
¥53 2024-05-20
Key Organics Ltd
STR02714-10MG
1-Phenyl-1-propanol
93-54-9 >95%
10mg
£63.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-TA918-100g
1-Phenyl-1-propanol
93-54-9 99%
100g
¥345.0 2022-06-10
Apollo Scientific
OR10953-25g
1-Phenyl-1-propanol
93-54-9 97%
25g
£17.00 2025-03-21
Apollo Scientific
OR10953-100g
1-Phenyl-1-propanol
93-54-9 97%
100g
£21.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-TA918-100g
1-Phenyl-1-propanol
93-54-9 99%
100g
¥195.0 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P84430-25g
1-Phenylpropan-1-ol
93-54-9
25g
¥78.0 2021-09-08
Alichem
A019107807-500g
1-Phenylpropan-1-ol
93-54-9 95%
500g
$157.00 2023-08-31

1-Phenyl-1-propanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  15 min, 0 °C
Referencia
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
Referencia
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydride Catalysts: Ethylbis[2,4,6-tris(1-methylethyl)phenyl]borane Solvents: Tetrahydrofuran
Referencia
Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones
Smith, Keith; Pelter, Andrew; Norbury, Andrew, Tetrahedron Letters, 1991, 32(43), 6243-6

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  4 h, reflux
Referencia
Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones
Yu, Z. K.; Zeng, F. L.; Sun, X. J.; Deng, H. X.; Dong, J. H.; et al, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: 4-[2-[[[4-[[(2S)-2-(Hydroxydiphenylmethyl)-1-pyrrolidinyl]methyl]phenyl]methyl]a… Solvents: Toluene ;  rt; 30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl]piperi… Solvents: Dimethylformamide ;  3 h, 90 °C; 90 °C → rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ;  overnight, rt
1.3 Reagents: Potassium tert-butoxide ,  Hydrogen Solvents: Isopropanol ;  24 h, 25 bar, rt
Referencia
Asymmetric hydrogenation of prochiral compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether ,  Toluene ;  -78 °C
Referencia
Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylation
Maruoka, Keiji; Itoh, Takayuki; Sakurai, Minoru; Nonoshita, Katsumasa; Yamamoto, Hisashi, Journal of the American Chemical Society, 1988, 110(11), 3588-97

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Titanium, [[2,2′-[(1R,2R)-1,2-cyclohexanediylbis[[(S)-imino-κN]methylene]]bis[4,… Solvents: Toluene ,  Hexane ;  -30 °C; 3.2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity Studies
Yeori, Adi; Groysman, Stanislav; Goldberg, Israel; Kol, Moshe, Inorganic Chemistry, 2005, 44(13), 4466-4468

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Titania Solvents: Ethanol ;  1 h, 0.3 MPa, 25 °C
Referencia
Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation
Kuai, Long; Chen, Zheng ; Liu, Shoujie; Kan, Erjie; Yu, Nan; et al, Nature Communications, 2020, 11(1),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  24 h, 40 °C
Referencia
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ;  5 min, reflux
Referencia
The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones
Meric, Nermin; Durap, Feyyaz; Aydemir, Murat; Baysal, Akn, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  1 h
Referencia
Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditions
Murphree, S. Shaun; Mason, Jeremy D.; Bean, Theodore G.; Perry, Michelle C., Synthetic Communications, 2012, 42(13), 1979-1986

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: 2-Pyridinemethanamine ,  Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ;  30 bar, rt; 12 h, 120 °C
Referencia
Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol
Vielhaber, Thomas; Topf, Christoph, Applied Catalysis, 2021, 623,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2247392-97-6 Solvents: Isopropanol ;  4 h, 82 °C
Referencia
Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligand
Abubakar, Samaila; Ibrahim, Halliru ; Bala, Muhammad D., Inorganica Chimica Acta, 2019, 484, 276-282

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen ,  1-Butyl-3-methylimidazolium chloride Catalysts: Palladium ;  20 h, 30 bar, 30 °C
Referencia
Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature
Li, Ruipeng; Wang, Yuepeng; Zhao, Yanfei; Zhang, Fengtao; Zeng, Wei; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: (1S,2R)-1-[3-[4-Chloro-3-(hydroxymethyl)phenyl]-1-triazen-1-yl]-2,3-dihydro-1H-i… (polymer-bound, neat and metal complexes) Solvents: Dichloromethane ;  24 h, rt
Referencia
Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic Activity
Brase, Stefan; Dahmen, Stefan; Lauterwasser, Frank; Leadbeater, Nicholas E.; Sharp, Emma L., Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Potassium tert-butoxide ,  2816966-71-7 ;  18 h, 60 °C
Referencia
A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl Ketones
Tsui, Brian T. H. ; Sung, Molly M. H. ; Kinas, Jenny; Hahn, F. Ekkehardt ; Morris, Robert H., Organometallics, 2022, 41(15), 2095-2105

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  30 min, 130 °C
Referencia
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)ruthenium ,  (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)… Solvents: Toluene ;  1 h, reflux
1.2 Reagents: Sodium hydroxide ,  Hydrogen Solvents: Toluene ,  Water ;  1 h, 80 bar, rt
Referencia
Catalytic hydrogeneration of carbon-heteroatom double bonds
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurements
Zhao, Jianxi; Brown, Wyn, Journal of Colloid and Interface Science, 1995, 169(1), 39-47

1-Phenyl-1-propanol Raw materials

1-Phenyl-1-propanol Preparation Products

1-Phenyl-1-propanol Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-54-9)1-Phenyl-1-propanol
Número de pedido:1661543
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally

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